2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a thiadiazole ring, and a tetrahydrofuran moiety, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C18H18N4O3S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H18N4O3S2/c1-24-13-6-4-11(5-7-13)16-19-12(10-26-16)9-15(23)20-18-22-21-17(27-18)14-3-2-8-25-14/h4-7,10,14H,2-3,8-9H2,1H3,(H,20,22,23) |
InChI Key |
HGOOEMDNBDWHSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, a study on related thiazole derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific enzymes crucial for bacterial growth .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Anticancer Potential
The anticancer activity of the compound has been investigated through in vitro studies against various cancer cell lines. Notably, compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cells such as MCF7 (breast cancer) and HepG2 (liver cancer). The mechanisms are thought to involve apoptosis induction and cell cycle arrest .
Case Study: MCF7 Cell Line
In a specific study evaluating the effects on the MCF7 breast cancer cell line, the compound exhibited an IC50 value indicating significant cytotoxicity at concentrations as low as 10 µM. Molecular docking studies further suggested that the compound binds effectively to key targets involved in cancer progression .
Molecular Docking Studies
Molecular docking has been employed to predict the binding affinity of the compound towards various biological targets. For instance, docking studies revealed that this compound could interact with enzymes such as dihydrofolate reductase (DHFR), which is critical in DNA synthesis and repair pathways in cancer cells . The binding energy calculations indicated a strong affinity, suggesting potential for development as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Other thiazole and thiadiazole derivatives: These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Biological Activity
The compound 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide , identified by its CAS number 1219570-82-7 , is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.5 g/mol . The presence of the thiazole and thiadiazole moieties is crucial for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2S2 |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 1219570-82-7 |
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. The compound's structure suggests that it may exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole compounds have shown IC50 values in the low micromolar range against several cancer types, indicating promising antitumor activity.
A study demonstrated that similar thiazole derivatives exhibited effective growth inhibition on cancer cell lines such as MDA-MB-231 and HCT116 , with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . The structural features contributing to this activity include:
- Electron-donating groups (e.g., methoxy substituents) enhance cytotoxicity.
- Hydrophobic interactions with target proteins play a crucial role in the mechanism of action.
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Thiazole derivatives have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that certain thiazole-containing compounds possess significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The thiazole ring is essential for biological activity.
- Substituents at specific positions on the phenyl ring can modulate potency.
For example, compounds with electron-withdrawing groups at the para position on the phenyl ring exhibited enhanced activity against cancer cell lines .
Case Studies
- Antitumor Efficacy : A recent study found that a related thiazole derivative demonstrated significant cytotoxicity against glioblastoma multiforme cells, achieving an IC50 value comparable to established chemotherapeutic agents .
- Antimicrobial Testing : In another investigation, derivatives were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
